1-Bromo-4-(1-cyclopropylvinyl)benzene
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Overview
Description
1-Bromo-4-(1-cyclopropylvinyl)benzene is an organic compound with the molecular formula C11H11Br. It consists of a benzene ring substituted with a bromine atom and a cyclopropylvinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-4-(1-cyclopropylvinyl)benzene typically involves the bromination of 4-(1-cyclopropylvinyl)benzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods may involve similar processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(1-cyclopropylvinyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(1-cyclopropylvinyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-cyclopropylvinyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the benzene ring is attacked by an electrophile, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity . The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-(1-cyclopropylvinyl)benzene can be compared with other bromobenzene derivatives such as:
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
4-Bromo-1-chlorobenzene: Contains both bromine and chlorine substituents on the benzene ring.
1-Bromo-4-iodobenzene: Contains both bromine and iodine substituents.
The uniqueness of this compound lies in the presence of the cyclopropylvinyl group, which imparts distinct reactivity and properties compared to other bromobenzene derivatives.
Biological Activity
1-Bromo-4-(1-cyclopropylvinyl)benzene is an organobromine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H11Br
- Molar Mass : 223.11 g/mol
- CAS Number : 65322-32-9
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, cyclopropylvinyl analogs have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. In a study involving various cyclopropyl compounds, those with similar structural features demonstrated notable cytotoxicity against melanoma cells, with IC50 values in the submicromolar range .
The biological activity of this compound may be attributed to its interaction with tubulin. Molecular docking studies suggest that such compounds bind effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .
Case Studies
A series of case studies have evaluated the biological effects of cyclopropyl-containing compounds:
- Study 1 : A derivative of this compound was tested for its anti-tumor efficacy in vitro, showing a significant reduction in cell viability in B16 melanoma cells.
- Study 2 : In vivo studies indicated that administration of cyclopropyl analogs resulted in reduced tumor growth in mouse models, supporting the potential for therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound typically involves bromination reactions followed by vinylation processes. The compound can serve as a precursor for various derivatives that may enhance its biological activity.
Compound | Synthesis Method | Biological Activity |
---|---|---|
This compound | Bromination of 4-(1-cyclopropylvinyl)benzene | Cytotoxicity against melanoma cells |
Cyclopropyl analogs | Cross-coupling reactions | Inhibition of tubulin polymerization |
Properties
Molecular Formula |
C11H11Br |
---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
1-bromo-4-(1-cyclopropylethenyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7,9H,1-3H2 |
InChI Key |
HKBGRZDUYWYGHW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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